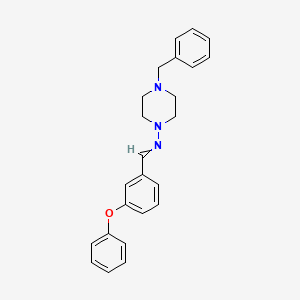
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring, a benzyl group, and a phenoxyphenyl moiety
准备方法
合成路线和反应条件
N-(4-苄基哌嗪-1-基)-1-(3-苯氧基苯基)甲亚胺的合成通常涉及多步过程。一种常见的方法包括以下步骤:
哌嗪衍生物的形成: 第一步涉及哌嗪与苄基氯反应生成N-苄基哌嗪。
苯氧基苯基的引入: 下一步涉及在还原胺化条件下,将N-苄基哌嗪与3-苯氧基苯甲醛反应生成目标化合物。
工业生产方法
N-(4-苄基哌嗪-1-基)-1-(3-苯氧基苯基)甲亚胺的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以获得最佳反应条件,以及使用催化剂来提高产率和缩短反应时间。
化学反应分析
反应类型
N-(4-苄基哌嗪-1-基)-1-(3-苯氧基苯基)甲亚胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的N-氧化物。
还原: 还原反应可以导致形成仲胺。
取代: 苄基和苯氧基苯基可以参与亲电和亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在各种条件下使用卤素、烷基化剂和亲核试剂等试剂。
主要产物
氧化: 形成N-氧化物。
还原: 形成仲胺。
取代: 形成具有修饰的苄基或苯氧基苯基的取代衍生物。
科学研究应用
N-(4-苄基哌嗪-1-基)-1-(3-苯氧基苯基)甲亚胺在科学研究中有多种应用:
药物化学: 它被研究作为一种潜在的药理学剂,特别是在开发针对神经疾病的药物方面。
药理学: 研究集中在其与各种受体和酶的相互作用,探索其作为治疗剂的潜力。
材料科学: 该化合物的独特结构使其成为开发具有特定性质的新型材料的候选材料。
作用机制
N-(4-苄基哌嗪-1-基)-1-(3-苯氧基苯基)甲亚胺的作用机制涉及其与受体和酶等分子靶标的相互作用。该化合物可以与这些靶标上的特定位点结合,调节它们的活性,并导致各种生物学效应。确切的途径和分子靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- N-(4-苄基哌嗪-1-基)-1-(3-苯基苯基)甲亚胺
- N-(4-苄基哌嗪-1-基)-1-(3-甲氧基苯基)甲亚胺
- N-(4-苄基哌嗪-1-基)-1-(3-氯苯基)甲亚胺
独特性
N-(4-苄基哌嗪-1-基)-1-(3-苯氧基苯基)甲亚胺的独特性在于苯氧基苯基的存在,赋予了其独特的化学和生物学性质。这与其他在苯环上可能具有不同取代基的类似化合物区分开来,导致了它们的反应性、稳定性和生物活性发生变化。
属性
分子式 |
C24H25N3O |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
N-(4-benzylpiperazin-1-yl)-1-(3-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C24H25N3O/c1-3-8-21(9-4-1)20-26-14-16-27(17-15-26)25-19-22-10-7-13-24(18-22)28-23-11-5-2-6-12-23/h1-13,18-19H,14-17,20H2 |
InChI 键 |
NACDIMVLKYHRRO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)
![N'-[(E)-(3-methylphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671898.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)

![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)
